N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a complex molecular structure that integrates a thiazole ring with methoxy-substituted phenyl groups, contributing to its unique chemical properties and biological effects.
This compound is classified under thiazole derivatives, which are known for their diverse biological activities, including anticancer properties. The specific combination of functional groups in N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide suggests potential applications in drug development and therapeutic interventions.
The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide typically involves several multi-step organic reactions. Key steps include:
These synthetic pathways highlight the versatility in constructing this compound while emphasizing the importance of reaction conditions and reagents used.
The molecular formula for N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is , with a molecular weight of approximately 342.39 g/mol. The structure consists of:
The detailed molecular structure can be represented using SMILES notation: COc1ccc(cc1)c1nc(c(s1)CCNS(=O)(=O)c1c(C)cc(cc1C)C)
.
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide can undergo various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's reactivity and potential derivatives with enhanced biological activities.
The mechanism of action for N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets within biological systems. This compound may exert its effects by:
These interactions suggest that this compound has significant potential for use in targeted therapies.
The physical properties of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide include:
Chemical properties include:
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5